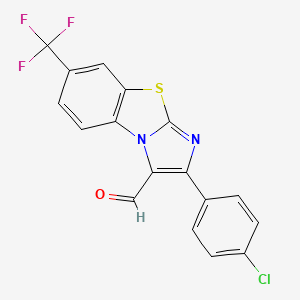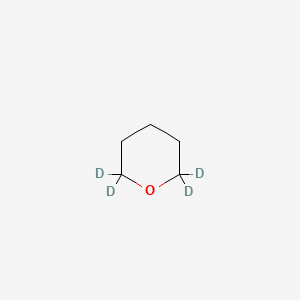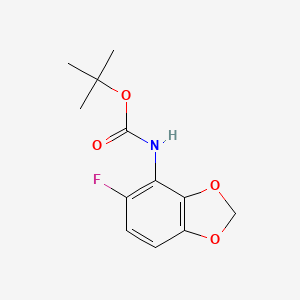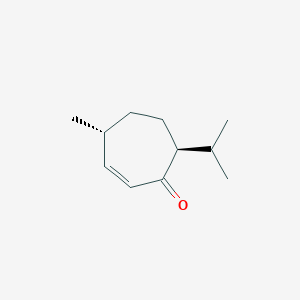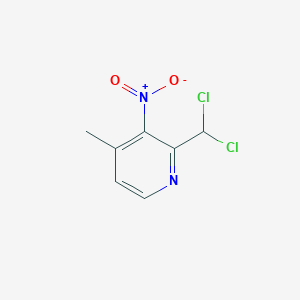
Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl- is an organic compound with the molecular formula C14H26 It is a derivative of naphthalene, characterized by the presence of a tert-butyl group and a decahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl- typically involves the hydrogenation of naphthalene derivatives in the presence of a catalyst. One common method includes the reaction of naphthalene with hydrogen gas under high pressure and temperature, using a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to ensure complete hydrogenation and the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process begins with the purification of naphthalene, followed by its reaction with hydrogen gas in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: It can be reduced further to form more saturated hydrocarbons.
Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as a solvent, catalyst, and intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact mechanism of action depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1-(1,1-dimethylethyl)decahydro-: Another derivative with a similar structure but different substitution pattern.
Naphthalene, 2-tert-butyl-: A related compound with a tert-butyl group at a different position.
Decalin derivatives: Compounds with similar decahydro structures but different substituents.
Uniqueness
Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl- is unique due to its specific substitution pattern and the presence of both a tert-butyl group and a decahydro structure
Propriétés
Formule moléculaire |
C15H28 |
|---|---|
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
3-tert-butyl-8a-methyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-14(2,3)12-8-10-15(4)9-6-5-7-13(15)11-12/h12-13H,5-11H2,1-4H3 |
Clé InChI |
CNGASCWNLMKPPZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1CC(CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


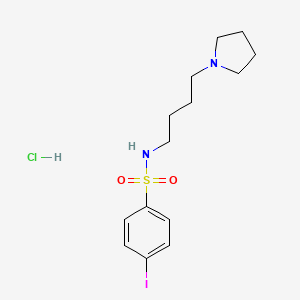
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
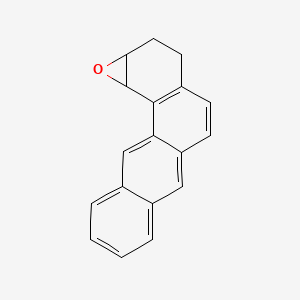
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
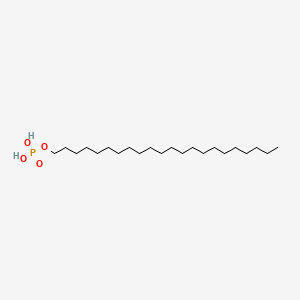
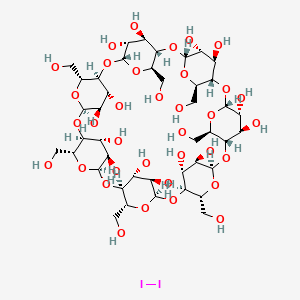
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
